molecular formula C14H17NO4 B8481123 4-(3,5-Dimethoxyphenyl)-5-Nitrocyclohexene CAS No. 89261-29-0

4-(3,5-Dimethoxyphenyl)-5-Nitrocyclohexene

Cat. No. B8481123
Key on ui cas rn: 89261-29-0
M. Wt: 263.29 g/mol
InChI Key: BGTRLCXKULKJCB-UHFFFAOYSA-N
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Patent
US04576964

Procedure details

A stainless steel pressure vessel was charged with 28.6 g. (0.137 mole) 3,5-dimethoxy-beta-nitrostyrene, 20 g. (0.378 mole) butadiene, 40 ml. toluene and a few crystals of hydroquinone. The vessel was cooled to -78° C. under a nitrogen atmosphere and sealed. The sealed vessel was heated at 100° C. for 48 hours, cooled and the reaction mixture concentrated under nitrogen. The residual solid was crystallized from methanol to afford 29.8 g. of title compound, M.P. 80.5°-82° C. J. Org. Chem., 27, 376 (1962) reported M.P. 73°-75° C. 1H-NMR (CDCl3) ppm (delta): 3.75 (s, 6H, OCH3), 4.95 (m, 1H, CHNO2), 5.75 (s, 2H, olefin), 6.40 (s, 3H, aromatic).
Quantity
0.137 mol
Type
reactant
Reaction Step One
Quantity
0.378 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[C:12]([O:14][CH3:15])[CH:13]=1)[CH:6]=[CH:7][N+:8]([O-:10])=[O:9].[CH2:16]=[CH:17][CH:18]=[CH2:19].C1(C=CC(O)=CC=1)O>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]2[CH:7]([N+:8]([O-:10])=[O:9])[CH2:19][CH:18]=[CH:17][CH2:16]2)[CH:11]=[C:12]([O:14][CH3:15])[CH:13]=1

Inputs

Step One
Name
Quantity
0.137 mol
Type
reactant
Smiles
COC=1C=C(C=C[N+](=O)[O-])C=C(C1)OC
Step Two
Name
Quantity
0.378 mol
Type
reactant
Smiles
C=CC=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A stainless steel pressure vessel was charged with 28.6 g
CUSTOM
Type
CUSTOM
Details
sealed
TEMPERATURE
Type
TEMPERATURE
Details
The sealed vessel was heated at 100° C. for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture concentrated under nitrogen
CUSTOM
Type
CUSTOM
Details
The residual solid was crystallized from methanol
CUSTOM
Type
CUSTOM
Details
to afford 29.8 g

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)C1CC=CCC1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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